Sco-peg4-nhs

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

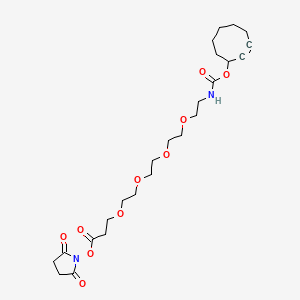

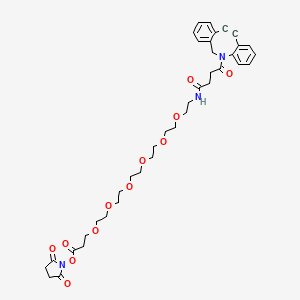

Sco-peg4-nhs, also known as N-hydroxysuccinimide polyethylene glycol succinimidyl ester, is a compound widely used in bioconjugation and crosslinking applications. It is a polyethylene glycol (PEG) derivative that contains a reactive N-hydroxysuccinimide (NHS) ester group. This compound is particularly valued for its ability to react with primary amines, making it a versatile tool in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sco-peg4-nhs typically involves the reaction of polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) and a suitable activating agent. The process begins with the activation of the carboxyl group of PEG using a carbodiimide reagent, such as N,N’-dicyclohexylcarbodiimide (DCC). This activation step forms an intermediate ester, which then reacts with NHS to produce the final this compound compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically purified using techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Sco-peg4-nhs primarily undergoes nucleophilic substitution reactions. The NHS ester group is highly reactive towards primary amines, leading to the formation of stable amide bonds. This reactivity makes it suitable for conjugation with proteins, peptides, and other biomolecules .

Common Reagents and Conditions

The reaction of this compound with primary amines is typically carried out in a buffer solution with a pH range of 7-9. Commonly used buffers include phosphate-buffered saline (PBS) and HEPES. The reaction is usually performed at room temperature, and the presence of organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can enhance solubility and reaction efficiency .

Major Products Formed

The primary product formed from the reaction of this compound with primary amines is a stable amide bond. This conjugation results in the formation of bioconjugates, such as PEGylated proteins or peptides, which exhibit improved solubility, stability, and reduced immunogenicity .

Wissenschaftliche Forschungsanwendungen

Sco-peg4-nhs has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Protein and Peptide Conjugation: This compound is commonly used to modify proteins and peptides by attaching PEG chains, enhancing their solubility and stability

Drug Delivery: The compound is utilized in the development of drug delivery systems, where PEGylation improves the pharmacokinetics and reduces the immunogenicity of therapeutic agents

Bioconjugation: This compound is employed in the conjugation of biomolecules, such as antibodies and enzymes, to various surfaces and nanoparticles for diagnostic and therapeutic applications

Crosslinking: The compound is used in crosslinking reactions to create hydrogels and other polymeric materials with specific properties

Wirkmechanismus

The mechanism of action of Sco-peg4-nhs involves the formation of a covalent bond between the NHS ester group and the primary amine group of a target molecule. This reaction proceeds through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of a stable amide bond. This covalent linkage is highly stable and resistant to hydrolysis, making it ideal for bioconjugation applications .

Vergleich Mit ähnlichen Verbindungen

Sco-peg4-nhs is unique in its combination of a PEG spacer and an NHS ester group, which imparts water solubility and reactivity towards primary amines. Similar compounds include:

Biotin-PEG4-NHS: This compound also contains a PEG spacer and an NHS ester group but includes a biotin moiety for specific binding to avidin or streptavidin.

DBCO-PEG4-NHS: This compound features a dibenzocyclooctyne (DBCO) group, which allows for copper-free click chemistry reactions with azides.

TCO-PEG4-NHS: This compound contains a trans-cyclooctene (TCO) group, enabling strain-promoted click chemistry with tetrazines.

This compound stands out due to its simplicity and versatility in bioconjugation applications, making it a valuable tool in various scientific research fields.

Eigenschaften

Molekularformel |

C24H36N2O10 |

|---|---|

Molekulargewicht |

512.5 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C24H36N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h20H,1-4,6,8-19H2,(H,25,30) |

InChI-Schlüssel |

BKXRNHWLQCGOBH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12377822.png)

![N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12377854.png)